molecular formula C25H18N2S B11102737 Benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]-

Benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]-

Cat. No.: B11102737
M. Wt: 378.5 g/mol
InChI Key: XJMAFEINIXCEEC-UHFFFAOYSA-N
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Description

Benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- is a heterocyclic aromatic compound that contains both benzene and thiazole rings. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of benzothiazole derivatives allows them to exhibit a wide range of biological activities, making them valuable in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic or basic conditions . Another approach is the cyclization of thioamide or carbon dioxide as raw materials . These reactions typically require catalysts such as Lewis acids or transition metals to facilitate the formation of the benzothiazole ring.

Industrial Production Methods

In industrial settings, the production of benzothiazole derivatives often involves large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. Green chemistry principles are also applied to minimize the use of hazardous reagents and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzothiazole derivatives can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Mechanism of Action

The mechanism of action of benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins . The exact mechanism depends on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- include other benzothiazole derivatives such as:

Uniqueness

What sets benzothiazole, 6-methyl-2-[4-(1-naphthylmethylen)aminophenyl]- apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H18N2S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-naphthalen-1-ylmethanimine

InChI

InChI=1S/C25H18N2S/c1-17-9-14-23-24(15-17)28-25(27-23)19-10-12-21(13-11-19)26-16-20-7-4-6-18-5-2-3-8-22(18)20/h2-16H,1H3

InChI Key

XJMAFEINIXCEEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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